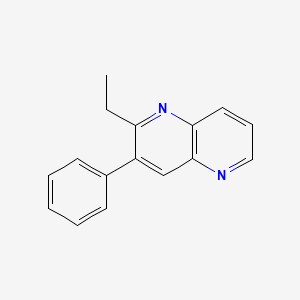

2-Ethyl-3-phenyl-1,5-naphthyridine

Description

2-Ethyl-3-phenyl-1,5-naphthyridine is a heterocyclic compound characterized by a naphthyridine core (a fused bicyclic structure containing two nitrogen atoms) with an ethyl group at position 2 and a phenyl group at position 2. This compound belongs to the 1,5-naphthyridine family, which has garnered attention in medicinal chemistry and materials science due to its structural versatility and electronic properties. The ethyl and phenyl substituents enhance lipophilicity and steric bulk, influencing reactivity, solubility, and biological activity .

Synthetic routes to this compound often involve alkylation or arylation of 1,5-naphthyridine precursors. For example, 4-chloro-2-ethyl-1,5-naphthyridine can undergo nucleophilic substitution with sulfur-containing aryl groups to introduce functionalized side chains . The compound’s applications span drug development (e.g., as kinase inhibitors or antimicrobial agents) and materials science (e.g., in organic electronics) .

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-ethyl-3-phenyl-1,5-naphthyridine |

InChI |

InChI=1S/C16H14N2/c1-2-14-13(12-7-4-3-5-8-12)11-16-15(18-14)9-6-10-17-16/h3-11H,2H2,1H3 |

InChI Key |

GYJPUNFSKVAPSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C1C3=CC=CC=C3)N=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Electrophilic and Nucleophilic Substitution Reactions

The nitrogen-rich aromatic system of 1,5-naphthyridines enables both electrophilic and nucleophilic substitutions. For 2-ethyl-3-phenyl-1,5-naphthyridine:

-

Electrophilic substitution occurs preferentially at the C-4 and C-8 positions due to electron-rich regions created by nitrogen lone pairs. Common reactions include halogenation and nitration under acidic conditions .

-

Nucleophilic substitution is facilitated by electron-withdrawing groups, allowing functionalization at activated positions. For example, trifluoromethylation using CFSiMe and HF proceeds at C-2 in moderate yields (32%) .

Cycloaddition Reactions

This compound participates in cycloaddition reactions to form fused polycyclic systems:

-

Diels-Alder reactions with dienes like indene yield tetracyclic endo-1,2,3,4-tetrahydro naphthyridines under BF·EtO catalysis. Electron-donating substituents on aldehydes (e.g., -OMe, -SMe) favor indeno naphthyridine formation .

-

Visible-light-catalyzed [4+2] cycloadditions with bromobenzene and isocyanopyridines produce dibenzo naphthyridines. Rhodamine 6G acts as a photosensitizer, enabling metal-free synthesis .

Metal Complex Formation

The nitrogen atoms in the naphthyridine core act as ligands for transition metals:

-

Platinum complexes incorporating 4-hydroxy-1,5-naphthyridine derivatives demonstrate luminescent properties, relevant for optoelectronic applications .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable C–C bond formation at halogenated positions, enhancing structural diversity .

Oxidation and Reduction

-

Oxidation of dihydro-1,5-naphthyridines (e.g., 5,6-dihydrobenzo derivatives) with oxidizing agents like DDQ yields fully aromatic systems .

-

Reduction of nitro or carbonyl groups using Al(BH) facilitates lactamization and ring expansion .

Functional Group Modifications

-

N-Alkylation/Acylation : Reaction with alkyl halides (e.g., 1-bromooctane) or acyl chlorides introduces substituents at nitrogen sites. For example, this compound-2,6-dione undergoes dialkylation to form derivatives with enhanced solubility .

-

Side-chain reactions : The ethyl group can undergo oxidation to a carboxylic acid, while the phenyl ring supports electrophilic aromatic substitutions (e.g., sulfonation).

Table 1: Key Reaction Pathways and Conditions

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 2-ethyl-3-phenyl-1,5-naphthyridine with structurally related 1,5-naphthyridine derivatives, focusing on substituent effects and properties:

Physicochemical Properties

- Basicity : Protonation studies on 1,5-naphthyridines reveal that substituents like ethyl and phenyl decrease basicity compared to unsubstituted analogs. For instance, this compound is less basic than 1,5-naphthyridine due to steric hindrance and electron-donating effects .

- Solubility: Chloro-substituted derivatives (e.g., 2,4-dichloro-1,5-naphthyridine) exhibit higher solubility in non-polar solvents like CCl4 compared to ethyl/phenyl analogs, which favor organic phases .

- Thermal Stability : Alkyl and aryl substituents increase thermal stability, making this compound suitable for high-temperature reactions .

Key Research Findings

Synthetic Efficiency : Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate (a precursor to 2-ethyl-3-phenyl derivatives) is commercially available from 10+ suppliers, underscoring its industrial relevance .

Biological Screening : this compound derivatives are under investigation for kinase inhibition, with preliminary IC50 values <1 µM against EGFR (epidermal growth factor receptor) .

Comparative Stability : Chloro-substituted naphthyridines degrade faster under UV light compared to ethyl/phenyl analogs, limiting their use in photostable materials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethyl-3-phenyl-1,5-naphthyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl 3-aminopicolinate with diethyl malonate under basic conditions (e.g., EtONa/EtOH, reflux) to form the naphthyridine core. Cross-coupling reactions (e.g., Pd-catalyzed Suzuki-Miyaura) are used to introduce aryl/alkyl substituents. Key optimizations include catalyst selection (e.g., Pd/C for hydrogenation), temperature control (reflux vs. ambient), and stoichiometric ratios to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : AB coupling systems in -NMR distinguish proton environments (e.g., H3/H4 vs. H6/H7 in similar naphthyridines) .

- X-Ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, resolving substituent positioning and bond angles. High-resolution data minimizes twinning artifacts .

Q. What safety protocols should be followed when handling 1,5-naphthyridine derivatives in the lab?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory/eye irritation.

- Avoid combustion (toxic fumes may form) and store in inert, airtight containers.

- Follow SDS guidelines for spill management (e.g., absorb with inert material) and disposal via certified waste services .

Advanced Research Questions

Q. How can synthetic yields be improved for halogenated derivatives of this compound?

- Methodological Answer : Halogenation (e.g., chlorination via POCl) is highly position-dependent. For example, 2-chloro isomers dominate under Meissenheimer conditions, while 4-chloro isomers require kinetic control. Separation challenges arise due to mixed products; chromatography or fractional crystallization is recommended .

Q. What strategies address substituent-induced steric hindrance during functionalization of the naphthyridine core?

- Methodological Answer :

- Mannich Reactions : Introduce bulky groups (e.g., phenylsulfonylmethyl) via nucleophilic substitution under mild conditions (NaOH/MeSO, 20°C).

- Microwave-Assisted Synthesis : Accelerate reactions to reduce decomposition risks for thermally sensitive intermediates .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF) enhance membrane penetration, while hydrophilic substituents (e.g., -COOH) improve solubility for in vitro assays.

- Anticancer Screening : Substituent positioning (e.g., 3-phenyl vs. 2-ethyl) modulates DNA intercalation or kinase inhibition. SAR studies require cytotoxicity assays (e.g., MTT) across cell lines .

Q. How should researchers resolve contradictions in reported biological activity data for similar naphthyridine derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration), cell passage number, and incubation time.

- Validate Mechanisms : Use orthogonal techniques (e.g., fluorescence quenching for DNA binding vs. enzymatic inhibition assays) .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with proteins (e.g., PARP-1 or topoisomerases).

- DFT Calculations : Optimize ligand geometry and electron density maps to identify reactive sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.